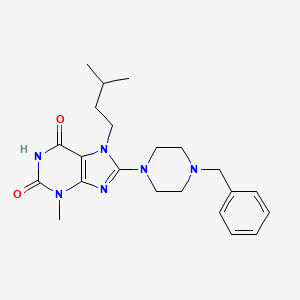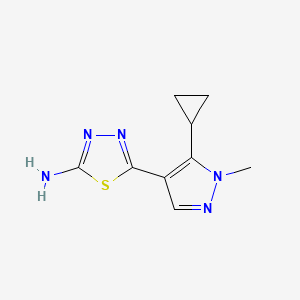![molecular formula C13H12F3N5O3S B2515380 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 869067-79-8](/img/structure/B2515380.png)
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a 1,2,4-triazine moiety, which is a type of heterocyclic compound. These compounds are known to have a wide range of applications in fields such as optics, herbicides, and pharmaceuticals . The compound also contains an acetamide group, which is a functional group consisting of a carbonyl group single-bonded to a nitrogen atom .
Molecular Structure Analysis
The compound’s molecular structure is likely to be complex due to the presence of multiple functional groups. The 1,2,4-triazine moiety is a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . The acetamide group consists of a carbonyl group single-bonded to a nitrogen atom .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The 1,2,4-triazine moiety can participate in a variety of chemical reactions, and the acetamide group can undergo hydrolysis, among other reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetamide group could increase the compound’s polarity .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
A study on a series of thiazolidin-4-one derivatives including similar structural motifs has shown promising antimicrobial activity against a range of bacterial and fungal pathogens (Baviskar, Khadabadi, & Deore, 2013). This suggests that derivatives of 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide could be explored for their antimicrobial efficacy, potentially leading to new antibacterial and antifungal agents.
Antiviral Research
Compounds with similar structural features have been evaluated for their antiviral activity, providing a foundation for investigating the subject compound in antiviral contexts. For example, the evaluation of sulfonamide derivatives in computational studies has shown potential against COVID-19, highlighting the importance of such compounds in the development of antiviral drugs (Fahim & Ismael, 2021).
Antioxidant Activity
Research on pyrazole-acetamide derivatives has explored their antioxidant activity, finding significant potential in this area (Chkirate et al., 2019). This suggests that exploring the antioxidant properties of 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide and its derivatives could be a fruitful avenue of research.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O3S/c1-7-11(23)21(17)12(20-19-7)25-6-10(22)18-8-2-4-9(5-3-8)24-13(14,15)16/h2-5H,6,17H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIIWFVCODKMNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid](/img/structure/B2515299.png)

![5-methyl-2,4-dioxo-3-phenyl-N-(4-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2515303.png)
![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2515304.png)
![5-cyclopropyl-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2515305.png)
![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2515306.png)
![1'-(1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2515309.png)


![[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate](/img/structure/B2515315.png)
![N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-METHYLBENZAMIDE HYDROCHLORIDE](/img/structure/B2515317.png)
![N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2515318.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[4-(2,5-dimethylphenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2515319.png)
